molecular formula C18H21BN2O3 B13875274 N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B13875274
M. Wt: 324.2 g/mol
InChI Key: LMTBSABAZRGVMG-UHFFFAOYSA-N
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Description

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions.

    Coupling with Pyridine-4-carboxamide: The resulting boronic ester is then coupled with pyridine-4-carboxamide using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring the reactions are carried out under optimal conditions to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents.

    Substitution: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide exerts its effects involves:

    Molecular Targets: The boronic ester group can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can participate in biochemical pathways involving boron-containing compounds, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronic ester group but lacks the pyridine and carboxamide functionalities.

    Pyridine-4-boronic Acid: Contains a boronic acid group attached to a pyridine ring but lacks the carboxamide linkage.

    N-Phenylpyridine-4-carboxamide: Contains the pyridine and carboxamide functionalities but lacks the boronic ester group.

Uniqueness

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide is unique due to the presence of both the boronic ester group and the pyridine-carboxamide linkage

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-6-5-7-15(12-14)21-16(22)13-8-10-20-11-9-13/h5-12H,1-4H3,(H,21,22)

InChI Key

LMTBSABAZRGVMG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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